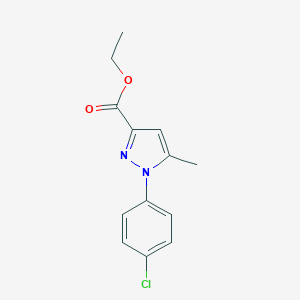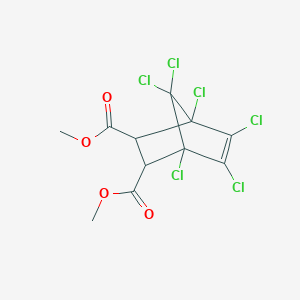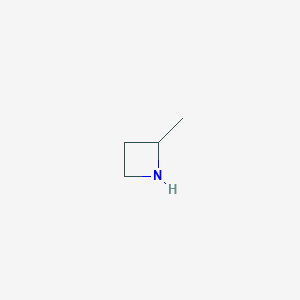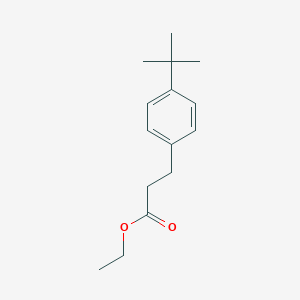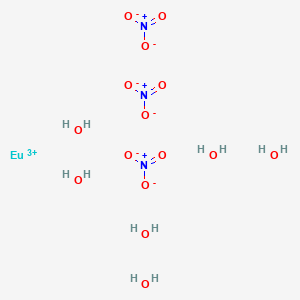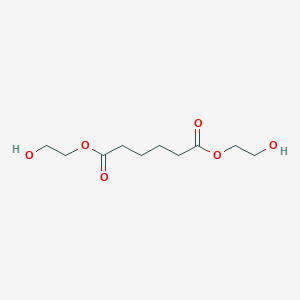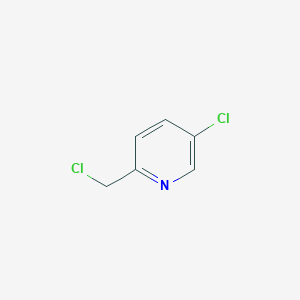
5-Chloro-2-(chloromethyl)pyridine
Übersicht
Beschreibung
5-Chloro-2-(chloromethyl)pyridine is a chemical compound that is a derivative of pyridine, a heterocyclic aromatic organic compound. It contains a chlorine atom and a chloromethyl group attached to the pyridine ring. This structure makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry, where it can be used to create various pharmacophores for drug development.
Synthesis Analysis
The synthesis of 5-Chloro-2-(chloromethyl)pyridine-related compounds has been explored in several studies. For instance, a practical synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a key intermediate for the HIV protease inhibitor L-754,394, was achieved in ten steps from commercially available methyl 2-furoate with an overall yield of 15% . Another study reported the synthesis of 5-(4-fluorophenyl)-3-(chloromethyl)pyridine from 5-bromonicotinic acid through a five-step reaction process that included esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination, which improved yield and purity . Additionally, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine was accomplished using a POCl3/CH2Cl2/Et3N system as a selective chlorinating reagent from 2-methylpyridine N-oxide under mild conditions .
Molecular Structure Analysis
The molecular structure of compounds related to 5-Chloro-2-(chloromethyl)pyridine has been characterized using various techniques. For example, the crystal structure of a compound with a similar pyridine derivative was determined by X-ray diffraction, revealing dihedral angles between the pyridine rings and the presence of hydrogen bonds and π-π stacking interactions . Another study reported the crystal structures of 2-chloromethyl-pyridine derivatives, providing detailed information on the unit cell parameters and the weak hydrogen-bonding interactions present in the compounds .
Chemical Reactions Analysis
The reactivity of 5-Chloro-2-(chloromethyl)pyridine derivatives has been explored in the context of forming new compounds. For instance, the interaction of 3,5-dimethyl-[4-(methoxy)-2-pyridinyl]-methylthio-4,6-dimethyl-pyrimidine with CuCl2·2H2O in methanol resulted in the formation of a square-planar copper(II) complex, which was structurally characterized .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Trifluoromethylpyridines
- Application Summary: 5-Chloro-2-(chloromethyl)pyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .
- Results/Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Synthesis of Various Pharmaceutical Compounds
- Application Summary: 5-Chloro-2-(chloromethyl)pyridine is used for the synthesis of various pharmaceutical compounds .
3. Synthesis of Neonicotinoid Compounds
Safety And Hazards
5-Chloro-2-(chloromethyl)pyridine is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It causes severe skin burns and eye damage . It should be handled with personal protective equipment, including chemical impermeable gloves . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Eigenschaften
IUPAC Name |
5-chloro-2-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTKXEIHKDSIRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561206 | |
| Record name | 5-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(chloromethyl)pyridine | |
CAS RN |
10177-24-9 | |
| Record name | 5-Chloro-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



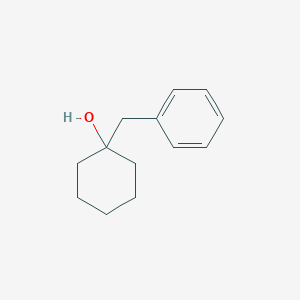
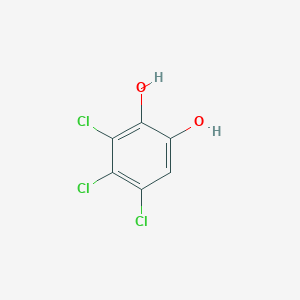
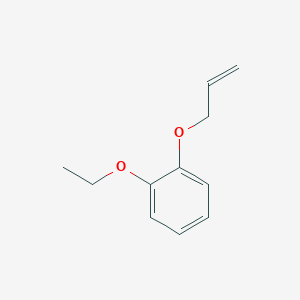
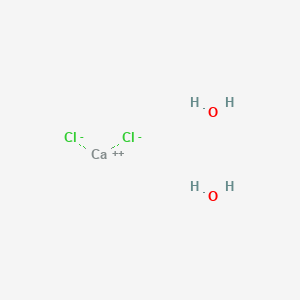
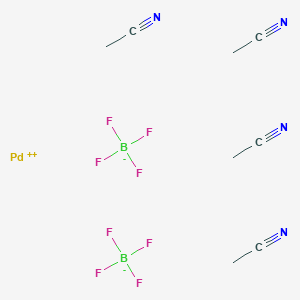
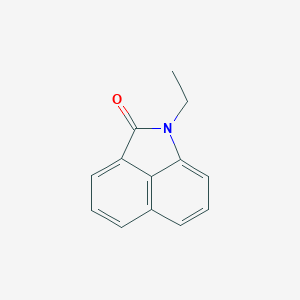
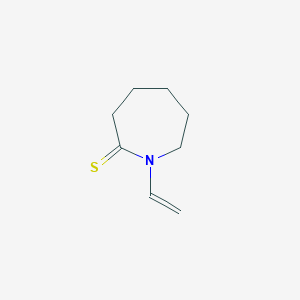
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)
